molecular formula C7H13NO3 B13925161 4-Ethyl-6-(hydroxymethyl)-3-morpholinone

4-Ethyl-6-(hydroxymethyl)-3-morpholinone

Cat. No.: B13925161
M. Wt: 159.18 g/mol
InChI Key: VUGUSLKUVVUKHH-UHFFFAOYSA-N
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Description

4-Ethyl-6-(hydroxymethyl)-3-morpholinone is a morpholinone derivative characterized by a six-membered lactam ring (morpholinone core) with an ethyl group at position 4 and a hydroxymethyl substituent at position 4. Morpholinones are heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-ethyl-6-(hydroxymethyl)morpholin-3-one

InChI

InChI=1S/C7H13NO3/c1-2-8-3-6(4-9)11-5-7(8)10/h6,9H,2-5H2,1H3

InChI Key

VUGUSLKUVVUKHH-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OCC1=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(hydroxymethyl)-3-morpholinone can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with formaldehyde and morpholine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(hydroxymethyl)-3-morpholinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Ethyl-6-(carboxymethyl)-3-morpholinone.

    Reduction: 4-Ethyl-6-(hydroxymethyl)-3-morpholinol.

    Substitution: 4-Alkyl-6-(hydroxymethyl)-3-morpholinone or 4-Aryl-6-(hydroxymethyl)-3-morpholinone.

Scientific Research Applications

4-Ethyl-6-(hydroxymethyl)-3-morpholinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(hydroxymethyl)-3-morpholinone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Morpholinone Derivatives
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
4-Ethyl-6-(hydroxymethyl)-3-morpholinone Ethyl (C4), hydroxymethyl (C6) Hydroxyl, lactam ~187 (estimated)*
4-(Trifluoromethyl)morpholine derivatives Trifluoromethyl (aromatic) CF3, amide 299–550 (LCMS data)
4-(Dichloromethyl)-nitro-morpholine Dichloromethyl (C3), nitro (C4) Cl, NO2 403.0427 (HRMS)
Hydroxymethyl phenol (PF resin) Hydroxymethyl (phenolic core) Phenolic OH, CH2OH ~124 (monomer)

*Estimated based on morpholinone core (C4H7NO2) + substituents.

Key Observations:

  • Hydroxymethyl Group: In this compound, this group enhances solubility and reactivity, analogous to hydroxymethyl phenol in PF resins, which forms covalent bonds with wood hydroxyls .
  • Ethyl vs. Halogenated Groups : The ethyl substituent provides moderate steric bulk without strong electron-withdrawing effects, contrasting with trifluoromethyl (electron-withdrawing) or dichloromethyl (electrophilic) groups in analogs .

Physicochemical and Functional Properties

  • Solubility: The hydroxymethyl group in this compound improves water solubility compared to halogenated analogs (e.g., dichloromethyl derivatives), which are more lipophilic .
  • Reactivity : Hydroxymethyl groups participate in condensation reactions (e.g., with wood hydroxyls ), whereas trifluoromethyl groups enhance metabolic stability in pharmaceuticals .

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